

Unveiling the Molecular Targets of Galangin: A Comparative Guide

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Compound of Interest

Compound Name: *Galanganone B*

Cat. No.: *B15594993*

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A Note on **Galanganone B**: While this guide focuses on the validation of molecular targets for Galangin, it is important to note that **Galanganone B** is a related flavonoid also found in the plant *Alpinia galanga*. However, there is a significant lack of specific research and validated molecular target data for **Galanganone B** in the public domain. Due to this scarcity of information, we will proceed with a comprehensive analysis of Galangin, for which a more substantial body of scientific evidence exists.

Introduction

Galangin, a naturally occurring flavonoid, has garnered significant interest within the scientific community for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Understanding the precise molecular targets of Galangin is paramount for its development as a therapeutic agent. This guide provides a comparative analysis of Galangin's interaction with its key molecular targets, supported by experimental data and detailed methodologies. We will compare its performance with established alternative compounds targeting the same pathways, offering researchers a valuable resource for evaluating its potential.

Performance Comparison: Galangin vs. Alternatives

To objectively assess the efficacy of Galangin, its inhibitory activities against key molecular targets are compared with well-characterized alternative compounds. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound	Target	IC50 Value	Cell Line/Assay Condition	Reference
Galangin	COX-2	Not explicitly found in searches	Molecular docking suggests strong binding affinity	[1]
NF-κB	Not explicitly found in searches	Molecular docking suggests strong binding affinity	[1]	
TNF-α	Not explicitly found in searches	Molecular docking suggests strong binding affinity	[1]	
TRPV1	Not explicitly found in searches	Molecular docking suggests strong binding affinity	[1]	
Celecoxib	COX-2	40 nM	Sf9 cells	[2]
Parthenolide	NF-κB	~10-20 μM (cell viability)	CNE1 and CNE2 cells	[3]
Capsaicin	TRPV1	640 nM (at pH 7.4)	HEK-293 cells expressing rat TRPV1	[4]

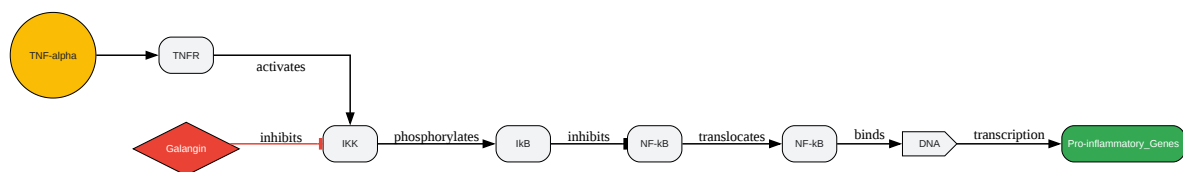
Note: While direct IC50 values for Galangin's inhibition of COX-2, NF-κB, and TNF-α from experimental assays were not readily available in the searched literature, molecular docking studies consistently indicate a high binding affinity of Galangin to these targets, suggesting potent inhibitory activity.[1]

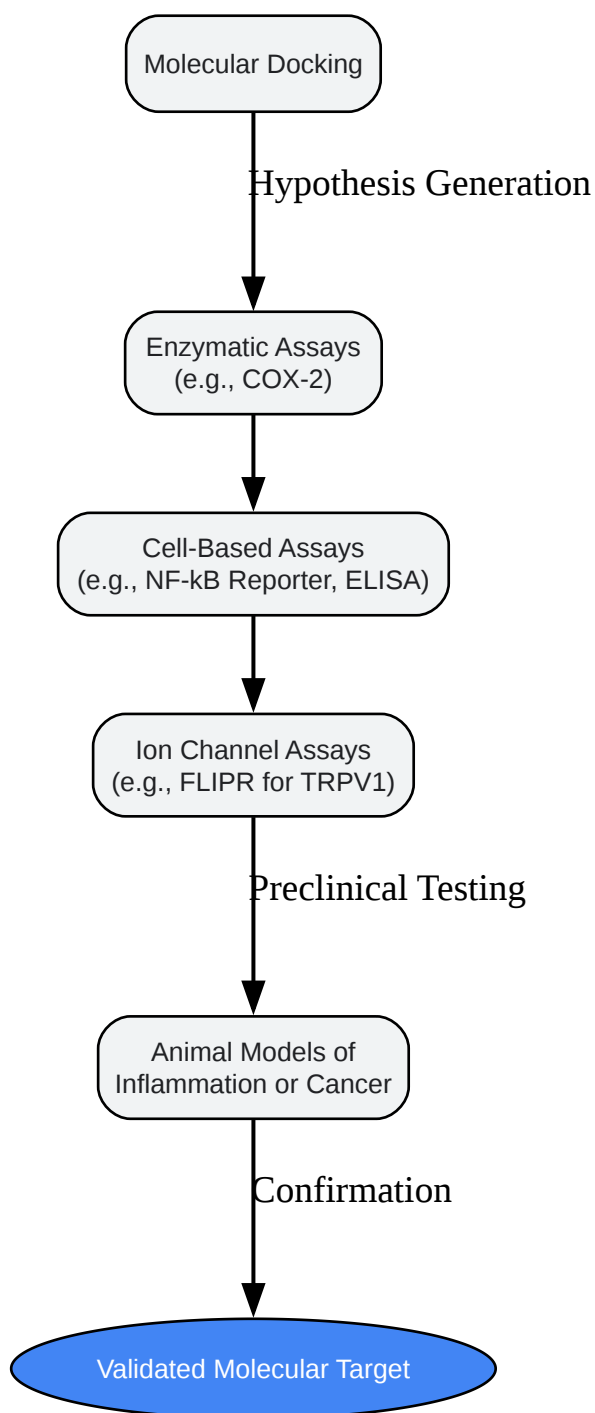
Key Molecular Targets and Signaling Pathways

Galangin is believed to exert its biological effects by modulating several key signaling pathways implicated in inflammation and cancer.

NF- κ B Signaling Pathway

The Nuclear Factor-kappa B (NF- κ B) pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. In many disease states, particularly chronic inflammation and cancer, the NF- κ B pathway is constitutively active. Galangin has been shown to inhibit NF- κ B activation, thereby downregulating the expression of pro-inflammatory cytokines and other downstream targets.





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